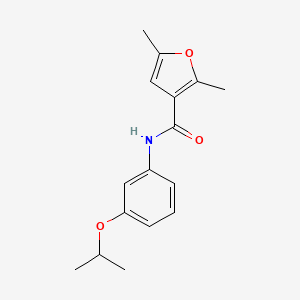![molecular formula C15H17NO2S B5309664 N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)
N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide, commonly known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained attention in recent years due to its potential use as a painkiller and its abuse as a recreational drug. Despite its potential therapeutic benefits, MT-45's safety and effectiveness have not been fully established, and its use is currently illegal in many countries.
Mécanisme D'action
MT-45 works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. By activating these receptors, MT-45 can produce analgesia and other effects similar to other opioids. However, the exact mechanism of action of MT-45 is not fully understood, and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects:
MT-45 can produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are similar to other opioids and are mediated by the drug's binding to opioid receptors in the brain and spinal cord. However, MT-45's safety and effectiveness have not been fully established, and its use can be associated with several adverse effects, including addiction, tolerance, and overdose.
Avantages Et Limitations Des Expériences En Laboratoire
MT-45's potential as a painkiller and its abuse as a recreational drug have led to its use in several laboratory experiments. However, its use is limited by several factors, including its illegal status in many countries, its potential for abuse and addiction, and its lack of established safety and effectiveness in humans. Additionally, the synthesis process for MT-45 requires specialized equipment and expertise, making it difficult for amateur chemists to obtain and use the drug for research purposes.
Orientations Futures
Despite the limitations of MT-45, several future directions for research are possible. These include further studies to elucidate its mechanism of action and pharmacological properties, as well as investigations into its potential therapeutic benefits and safety in humans. Additionally, research into alternative opioid drugs with improved safety and effectiveness profiles may provide new avenues for pain management and addiction treatment.
Méthodes De Synthèse
MT-45 can be synthesized using a multistep process that involves the reaction of 4-methoxyphenethylamine with 2-thiophenecarboxaldehyde, followed by a series of chemical reactions that ultimately yield the final product. The synthesis process requires specialized equipment and expertise, and it is not suitable for amateur chemists.
Applications De Recherche Scientifique
MT-45 has been the subject of several scientific studies, primarily focused on its potential as a painkiller. In animal models, MT-45 has been shown to produce analgesia, or pain relief, at doses similar to other opioids such as morphine. However, its safety and effectiveness in humans have not been established, and further research is needed to determine its potential therapeutic benefits.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(12-5-7-13(18-2)8-6-12)16-15(17)10-14-4-3-9-19-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLSQRMXAFYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)

![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)


![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5309677.png)